(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE
Description
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-21-8-12-15-16-13(22-12)14-11(18)6-5-9-3-2-4-10(7-9)17(19)20/h2-7H,8H2,1H3,(H,14,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWXOVTXINWHTQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.
Coupling with Nitrobenzaldehyde: The final step involves the condensation of the methoxymethylated thiadiazole with 3-nitrobenzaldehyde under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.
Substitution: Sodium azide, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, thiols.
Scientific Research Applications
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis, protein synthesis, or cell signaling pathways.
Pathways Involved: It may interfere with the normal functioning of these pathways, leading to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-NITROPHENYL)-2-PROPENAMIDE
- **(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
- **(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-CHLOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both methoxymethyl and nitrophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
